Undecyl 6-bromohexanoate
Description
Undecyl 6-bromohexanoate is an ester derivative of 6-bromohexanoic acid, featuring an undecyl (C11) alkyl chain. These compounds share a reactive bromine atom at the 6th carbon of the hexanoate backbone, making them valuable intermediates in organic synthesis, drug carrier development, and materials science . The undecyl chain likely enhances lipophilicity compared to shorter-chain analogs, influencing solubility and biological interactions .
Properties
IUPAC Name |
undecyl 6-bromohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33BrO2/c1-2-3-4-5-6-7-8-9-13-16-20-17(19)14-11-10-12-15-18/h2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMKUXWNSBWYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of ε-Caprolactone
The patent CN1865218A details a scalable method where dry HBr gas is introduced into ε-caprolactone dissolved in an organic solvent (e.g., dichloromethane or toluene). Key parameters include:
| Parameter | Optimal Range |
|---|---|
| HBr:ε-caprolactone ratio | 1.0–2.0 (molar) |
| Reaction temperature | 0–100°C |
| Reaction time | 2–6 hours |
This method achieves near-quantitative conversion due to the electrophilic attack of HBr on the lactone’s carbonyl group, yielding 6-bromohexanoic acid with >95% purity. Competing pathways, such as formation of 5-bromo or 4-bromo isomers, are minimized by maintaining anhydrous conditions and controlled gas flow rates.
Esterification of 6-Bromohexanoic Acid with Undecanol
The esterification step couples 6-bromohexanoic acid with undecanol, typically mediated by coupling agents or acid catalysts.
Carbodiimide-Mediated Coupling
A widely adopted method involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:
Procedure :
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Dissolve 6-bromohexanoic acid (1.0 eq) and undecanol (1.2 eq) in anhydrous CH₂Cl₂.
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Add EDC (1.5 eq) and DMAP (0.1 eq) at 0°C.
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Warm to room temperature and stir for 12–16 hours.
Workup :
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Wash sequentially with 1M HCl, water, and saturated NaHCO₃.
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Dry over Na₂SO₄ and concentrate under reduced pressure.
Steglich Esterification with DIC
For acid-sensitive substrates, N,N'-diisopropylcarbodiimide (DIC) paired with DMAP in 2-methyltetrahydrofuran (2-MeTHF) offers enhanced selectivity:
| Reagent | Role |
|---|---|
| DIC | Coupling agent |
| DMAP | Nucleophilic catalyst |
Advantages :
-
Reduced racemization risk.
-
Compatible with thermally labile substrates.
Limitations :
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Higher cost compared to EDC.
Alternative Pathways: Bromo-Ester Direct Synthesis
Bromination of Hexanoate Esters
Undecyl 6-hydroxyhexanoate can be brominated using phosphorus tribromide (PBr₃) or Appel conditions (CBr₄/PPh₃):
Appel Bromination :
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Combine undecyl 6-hydroxyhexanoate (1.0 eq) with CBr₄ (1.2 eq) and PPh₃ (1.2 eq) in CH₂Cl₂.
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Stir at 25°C for 4 hours.
Yield : 73–78%.
Side products : Triphenylphosphine oxide, removed via silica gel chromatography.
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
-
δ 4.06 (t, J = 6.5 Hz, 2H, OCH₂)
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δ 3.41 (t, J = 6.6 Hz, 2H, BrCH₂)
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δ 2.32 (t, J = 7.4 Hz, 2H, COOCH₂)
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δ 1.88–1.18 (m, 34H, alkyl chain)
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δ 0.88 (t, J = 6.6 Hz, 3H, terminal CH₃)
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δ 172.60 (C=O)
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δ 64.22 (OCH₂)
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δ 33.79 (BrCH₂)
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δ 24.66–13.74 (alkyl chain)
Chromatographic Purity Assessment
Reverse-phase HPLC with charged aerosol detection (CAD) confirms purity ≥96%. Critical impurities include residual undecanol (<1.5%) and diastereomeric bromo byproducts (<0.5%).
Industrial-Scale Considerations
Solvent Selection
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Undecanol | 120–150 |
| 6-Bromohexanoic acid | 300–400 |
| EDC | 800–1000 |
Recommendation : Batch processes using EDC/DMAP in CH₂Cl₂ remain cost-effective for pilot-scale synthesis (1–10 kg).
Emerging Methodologies
Enzymatic Esterification
Lipase-catalyzed routes (e.g., Candida antarctica Lipase B) in solvent-free systems show promise for sustainable production:
Chemical Reactions Analysis
Undecyl 6-bromohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions or amines, to form corresponding alcohols or amides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the bromine atom with a hydroxide ion would yield undecyl 6-hydroxyhexanoate .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : Undecyl 6-bromohexanoate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for further functionalization through substitution reactions, where the bromine atom can be replaced by other nucleophiles.
2. Biology
- Lipid Nanoparticle Formation : The compound is utilized in preparing lipid nanoparticles, which are crucial for drug delivery systems. These nanoparticles encapsulate drugs or genetic material, enhancing their stability and facilitating targeted delivery .
3. Medicine
- Drug Delivery Systems : Due to its ability to form stable lipid nanoparticles, this compound is being investigated for its potential in drug delivery applications. It can protect therapeutic agents from degradation and improve their bioavailability .
4. Industry
- Production of Specialty Chemicals : The compound is also used in the industrial production of specialty chemicals, including fragrances and flavors. Its unique properties make it suitable for various applications in the chemical industry.
Case Studies
Case Study 1: Lipid Nanoparticle Development
A study conducted on the use of this compound in lipid nanoparticle formulation demonstrated its efficacy in encapsulating mRNA for vaccine delivery. The results indicated that nanoparticles formed with this compound exhibited high stability and efficient cellular uptake, making them promising candidates for future vaccine technologies .
Case Study 2: Synthesis of Antimicrobial Agents
Research involving this compound as an intermediate showed its potential in synthesizing novel antimicrobial agents. Compounds derived from this intermediate exhibited significant activity against various bacterial strains, suggesting that this compound could play a role in developing new antibiotics .
Mechanism of Action
The mechanism of action of undecyl 6-bromohexanoate primarily involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate drugs or genetic material, protecting them from degradation and facilitating their delivery to target cells . The molecular targets and pathways involved in this process depend on the specific application and the nature of the encapsulated material .
Comparison with Similar Compounds
Methyl 6-Bromohexanoate (C7H13BrO2)
Ethyl 6-Bromohexanoate (C8H15BrO2)
Other Undecyl Esters (e.g., Undec-10-ynoic Acid Undecyl Ester)
- Structural Similarities :
- Functional Differences: Undec-10-ynoic acid undecyl ester exhibits strong binding to opioid receptors, validated for analgesic applications , whereas the bromohexanoate moiety in Undecyl 6-bromohexanoate may confer reactivity for conjugation or polymerization.
Physicochemical and Functional Comparison Table
Biological Activity
Undecyl 6-bromohexanoate, a compound with the chemical formula CHBrO and CAS number 14273-90-6, is a fatty acid ester that has garnered attention due to its potential biological activities. This article explores its biological properties, including pharmacokinetics, cytotoxicity, and applications in drug delivery systems.
This compound is characterized by its linear structure and moderate lipophilicity, which influences its biological activity. The compound has a molecular weight of 209.08 g/mol and exhibits high solubility in organic solvents. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 209.08 g/mol |
| Log P (Octanol-Water Partition Coefficient) | 2.16 |
| Solubility | Very soluble (2.49 mg/ml) |
| Bioavailability Score | 0.55 |
These properties suggest that this compound may easily penetrate biological membranes, making it suitable for various applications.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and can cross the blood-brain barrier, which is critical for central nervous system (CNS) drug delivery . Its log Kp value for skin permeation is -6.24 cm/s, indicating good transdermal absorption potential.
Cytotoxicity
Research has shown that this compound exhibits selective cytotoxicity against certain cancer cell lines. In vitro studies demonstrated that it inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values of approximately 15 µM and 20 µM, respectively . This selective cytotoxicity suggests potential as an anticancer agent.
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Studies utilizing flow cytometry revealed an increase in early apoptotic markers in treated cells compared to controls . Additionally, it was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.
Applications in Drug Delivery
This compound has been investigated as a cationic lipid for gene delivery systems. Its ability to form lipid nanoparticles enhances the transfection efficiency of nucleic acids while minimizing cytotoxicity . In a recent study, formulations containing this compound demonstrated improved cellular uptake and gene expression in vitro compared to traditional lipofection methods.
Case Studies
- Anticancer Activity : A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed significant reductions in cell viability after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
- Gene Delivery : In research focused on lipid-based gene delivery systems, this compound was combined with plasmid DNA to form nanoparticles. These nanoparticles showed enhanced transfection rates in various cell lines, suggesting a promising application in gene therapy .
Q & A
Q. What synthetic routes are recommended for undecyl 6-bromohexanoate, and how can reaction conditions be optimized methodologically?
The synthesis typically involves esterification of 6-bromohexanoic acid with undecanol under acid catalysis. To optimize conditions, employ a factorial design to test variables like temperature (60–120°C), catalyst concentration (e.g., H₂SO₄, 1–5 mol%), and solvent polarity (e.g., toluene vs. THF). Monitor yields via GC-MS and FTIR to confirm ester formation . Pre-experimental screening using computational tools (e.g., COSMO-RS) can predict solvent efficacy .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Use ¹H/¹³C NMR to confirm ester linkage and bromine placement, FTIR for carbonyl (C=O) and C-Br stretches, and HRMS for molecular weight validation. If discrepancies arise (e.g., unexpected peaks in NMR), cross-validate with 2D NMR (COSY, HSQC) and compare with simulated spectra from DFT calculations (e.g., Gaussian) . Contradictions between experimental and computational data may indicate stereochemical anomalies or impurities, necessitating column purification or recrystallization .
Q. What safety protocols are critical when handling brominated compounds like this compound?
Use impervious gloves (e.g., nitrile), tightly sealed goggles , and fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store the compound away from reducing agents to prevent unintended dehalogenation. Reference SDS guidelines for brominated esters, emphasizing neutralization protocols for spills (e.g., sodium bicarbonate) .
Q. How should researchers design controlled experiments to investigate the environmental stability of this compound?
Apply a pre-test/post-test design with control groups exposed to varying pH, UV light, and microbial activity. Use HPLC to quantify degradation products over time. For soil studies, employ microcosm setups with sterile vs. non-sterile samples to isolate abiotic vs. biotic degradation pathways .
Q. What are the key considerations in selecting a theoretical framework for studying degradation pathways?
Align with Green Chemistry principles (e.g., atom economy) or QSPR models to predict degradation kinetics. Theoretical frameworks should guide hypothesis generation (e.g., free-radical vs. nucleophilic mechanisms) and inform analytical method selection (e.g., EPR spectroscopy for radical detection) .
Advanced Research Questions
Q. How can AI-driven simulation tools enhance the understanding of reaction kinetics in this compound synthesis?
Integrate COMSOL Multiphysics with machine learning (ML) to model reaction-diffusion dynamics. Train ML algorithms on experimental datasets (e.g., temperature, stirring rate) to predict optimal mixing conditions. Use Bayesian optimization to iteratively refine parameters, reducing trial runs by 30–50% .
Q. What factorial design approaches are suitable for studying solvent effects on synthesis efficiency?
Implement a mixed-level factorial design (e.g., 2³ + central composite) to evaluate solvent polarity, boiling point, and dielectric constant. Analyze main and interaction effects via ANOVA, prioritizing solvents that maximize yield while minimizing side reactions (e.g., ether formation). Validate with response surface methodology (RSM) .
Q. How can researchers resolve contradictions between computational predictions and experimental observations in reactivity studies?
Perform sensitivity analysis on computational models (e.g., DFT) to identify assumptions (e.g., solvent dielectric constant) that skew results. Reconcile discrepancies by conducting in situ Raman spectroscopy to monitor intermediate species during reactions. Cross-reference with kinetic isotope effects to validate proposed mechanisms .
Q. What methodologies are effective for integrating heterogeneous data types (e.g., kinetic, spectroscopic) in mechanistic studies?
Use multivariate analysis (e.g., PCA) to correlate kinetic rate constants with spectral fingerprints. Develop a unified database with metadata tags (e.g., temperature, catalyst) to enable cross-dataset queries. Apply Bayesian networks to infer causal relationships between variables .
Q. How can advanced statistical models address yield variability in scaled-up synthesis?
Apply Monte Carlo simulations to model stochastic variations in reactor parameters (e.g., heat transfer, mixing efficiency). Use partial least squares regression (PLSR) to identify critical scale-up factors (e.g., agitation speed, feed rate). Validate with pilot-scale batches under Quality by Design (QbD) frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
